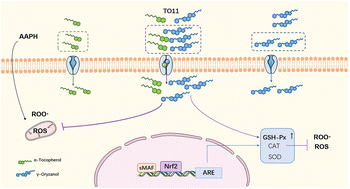Antioxidant interaction between α-tocopherol and γ-oryzanol in HepG2 cells†
Food & Function Pub Date: 2023-12-07 DOI: 10.1039/D3FO03727D
Abstract
Minor constituents exhibit certain antioxidant interactions in vitro, and the effects in different media are different. However, it is not clear whether there are antioxidant interactions in cells after digestion and absorption. We utilized the cellular antioxidant evaluation model in HepG2 cells to study the antioxidant interaction between α-tocopherol and γ-oryzanol, and the interaction mechanism of a binary mixture was also illustrated. A cellular antioxidant assay (CAA) model and a combined index (CI) method were firstly used to explore the antioxidant activity and interaction of the binary mixture in HepG2 cells. The CAA value was positively correlated with the single addition concentration, while the results displayed a biphasic tendency with increasing concentrations of the binary mixture. The combination of TO11 (1 μg mL−1 α-tocopherol and 10 μg mL−1 γ-oryzanol) showed the greatest antioxidant activity and synergistic effect, and the maximum CAA value reached up to 94.84 ± 4.2. Then the mechanism of the synergistic antioxidant effect of the binary mixture was explained from three aspects including cellular uptake, intracellular reactive oxygen species (ROS) level and endogenous enzyme activity. The results demonstrated that the antioxidant interaction of the binary mixture in cells was related to cellular uptake of minor constituents, and the combination of TO11 exerted a synergistic effect by scavenging ROS and up-regulating glutathione peroxidase (GSH-Px) activity, resulting in the strongest cellular antioxidant activity. This study throws light on the nature of antioxidant interaction between minor constituents, which may contribute to the development of related functional foods and rational dietary collocation.


Recommended Literature
- [1] Large negatively charged organic host molecules as inhibitors of endonuclease enzymes†
- [2] Ascertaining genuine SERS spectra of p-aminothiophenol
- [3] A picosecond time-resolved study on prototropic reactions of electronically excited 1,5- and 1,8-diaminonaphthalenes in aqueous solution
- [4] The effects of dietary selenomethionine on tissue-specific accumulation and toxicity of dietary arsenite in rainbow trout (Oncorhynchus mykiss) during chronic exposure†
- [5] Back cover
- [6] Unusual Rh nanocrystal morphology control by hetero-epitaxially growing Rh on Au@Pt nanowires with numerous vertical twinning boundaries†
- [7] Photometric determination of cationic surfactants
- [8] Using different natural origin carriers for development of epigallocatechin gallate (EGCG) solid formulations with improved antioxidant activity by PGSS-drying†
- [9] Primitive chain network simulations for the interrupted shear response of entangled polymeric liquids
- [10] Solution-phase growth mechanism of phosphorus-doped MnAs nanoparticles: size, polydispersity and dopant control on the nanoscale†

Journal Name:Food & Function
Research Products
-
CAS no.: 197794-83-5
-
CAS no.: 14104-19-9









